N-Methyl-2-acetyl-5-chloroaniline
Description
N-Methyl-2-acetyl-5-chloroaniline (C₉H₁₀ClNO, molecular weight: 183.45 g/mol) is a substituted aniline derivative featuring:
- A methyl group on the nitrogen atom (N-methyl).
- An acetyl group at the 2-position of the aromatic ring.
- A chlorine atom at the 5-position.
This compound combines electron-withdrawing (acetyl, chlorine) and electron-donating (N-methyl) groups, influencing its electronic structure, solubility, and reactivity. The acetyl group enables hydrogen bond acceptance via its carbonyl oxygen, while the N-methyl group reduces hydrogen bond donation compared to primary amines.
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
1-[4-chloro-2-(methylamino)phenyl]ethanone |
InChI |
InChI=1S/C9H10ClNO/c1-6(12)8-4-3-7(10)5-9(8)11-2/h3-5,11H,1-2H3 |
InChI Key |
NHXDHTRMBVOCRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Cl)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
Key analogs and their distinguishing features are summarized below:
Key Comparative Insights
Hydrogen Bonding and Solubility
- This compound: Acetyl’s carbonyl oxygen accepts H-bonds, enhancing solubility in polar aprotic solvents (e.g., DMSO) compared to non-acetylated analogs. However, the N-methyl group reduces NH-mediated H-bond donation .
- 5-Chloro-2-hydroxyaniline : The hydroxyl group donates and accepts H-bonds, leading to higher water solubility (~2.5 g/L at 25°C) compared to the acetylated derivative .
- 5-Chloro-2-methylaniline: Lacks strong H-bond acceptors, resulting in lower polarity and solubility in non-polar solvents .
Reactivity
- Acetyl Group : Enables nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., formation of Schiff bases). This contrasts with 5-Chloro-2-hydroxyaniline , where the hydroxyl group participates in oxidation or electrophilic substitution .
- N-Benzyl Derivatives : Bulky substituents (e.g., benzyl, chloromethyl) in analogs like N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline hinder electrophilic substitution but favor nucleophilic aromatic substitution under harsh conditions .
Conformational Stability
- Compounds with planar structures (e.g., [5-Chloro-2-(methylamino)phenyl]phenylmethanone) exhibit stabilized conformations due to resonance between the ketone and aromatic ring. In contrast, steric effects from N-methyl and acetyl groups in the target compound may reduce planarity .
Research Findings and Data
Hydrogen Bonding and Crystal Packing
Thermal Stability
- Acetylated derivatives generally exhibit higher thermal stability than hydroxylated analogs due to reduced oxidative degradation. For example, 5-Chloro-2-hydroxyaniline decomposes at ~150°C, while the target compound likely remains stable up to 200°C .
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